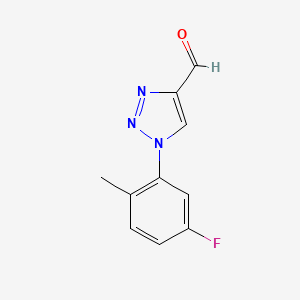
1-(5-fluoro-2-metilfenil)-1H-1,2,3-triazol-4-carbaldehído
Descripción general
Descripción
1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H8FN3O and its molecular weight is 205.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de fármacos anticancerígenos
El compuesto ha sido investigado por su potencial en el desarrollo de fármacos anticancerígenos. Los estudios sugieren que los derivados de este compuesto exhiben citotoxicidad contra las células de carcinoma pulmonar humano A-549 . Esto indica que podría utilizarse como punto de partida para la síntesis de nuevos agentes anticancerígenos, particularmente debido a su ventana de selectividad donde afecta a las células cancerosas a concentraciones que no dañan las células sanas.
Aplicaciones antifúngicas
Los análogos de benzoxazol, que pueden sintetizarse a partir de este compuesto, han mostrado actividades antifúngicas . Esto abre vías para el desarrollo de nuevos medicamentos antifúngicos que podrían ser más efectivos contra cepas resistentes de hongos.
Actividad antituberculosa
Los derivados del compuesto también se están investigando por sus propiedades antituberculosas . Dado el aumento de la tuberculosis resistente a los medicamentos, existe una necesidad significativa de nuevos medicamentos, y este compuesto podría servir como un precursor clave en su síntesis.
Agentes antiinflamatorios
La investigación indica que ciertos derivados de benzoxazol de este compuesto actúan como inhibidores de la mPGES-1 , que son importantes en el tratamiento de la inflamación. Esto podría conducir al desarrollo de nuevos fármacos antiinflamatorios con mayor eficacia.
Agentes neurofarmacológicos
El compuesto tiene relevancia en la síntesis de agentes neurofarmacológicos, como los antagonistas del receptor 5-HT . Estos agentes son cruciales en el tratamiento de diversos trastornos neurológicos, incluyendo la depresión y la ansiedad.
Terapéutica cardiovascular
Otra aplicación potencial está en el desarrollo de inhibidores de la CETP , que se utilizan para tratar enfermedades cardiovasculares alterando los perfiles lipídicos. Este compuesto podría contribuir a la creación de medicamentos más efectivos para reducir el colesterol.
Actividad antiplasmódica
Por último, los derivados del compuesto se han estudiado por su actividad antiplasmódica , que es vital para el tratamiento y la prevención de la malaria. Esta investigación podría conducir a nuevas terapias para una enfermedad que sigue teniendo un impacto significativo a nivel mundial.
Propiedades
IUPAC Name |
1-(5-fluoro-2-methylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c1-7-2-3-8(11)4-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLHIHGWOXAHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-Methylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467078.png)

![2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1467083.png)
![[1-(2-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467084.png)
![[1-(Pyridine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467085.png)
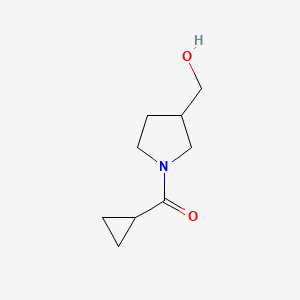
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1467087.png)
![[1-(4-Methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467089.png)
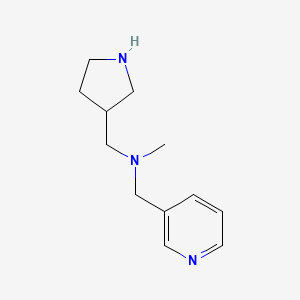
![{1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467091.png)
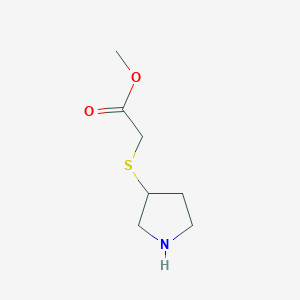
![1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1467095.png)
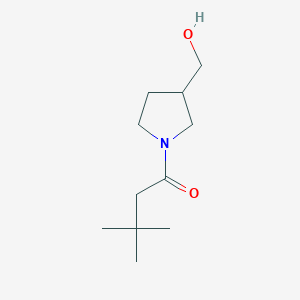
![4-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467101.png)
